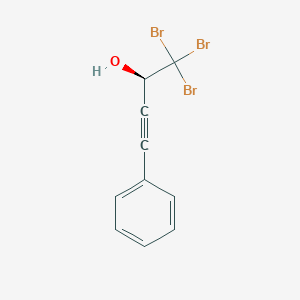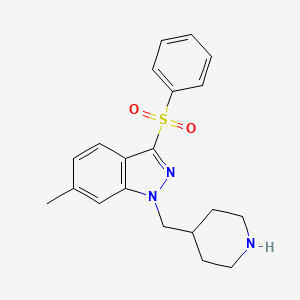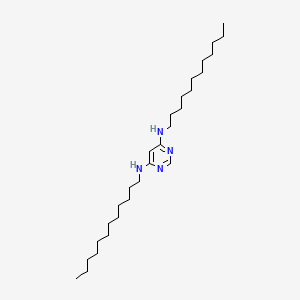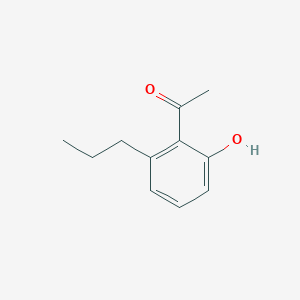![molecular formula C8H17NO2 B12526755 2-[(3-Ethyloxetan-3-yl)methoxy]ethan-1-amine CAS No. 651726-90-8](/img/structure/B12526755.png)
2-[(3-Ethyloxetan-3-yl)methoxy]ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Ethyloxetan-3-yl)methoxy]ethan-1-amine is a chemical compound with the molecular formula C₇H₁₅NO It features an oxetane ring, which is a four-membered cyclic ether, and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Ethyloxetan-3-yl)methoxy]ethan-1-amine typically involves the reaction of 3-ethyloxetan-3-ylmethanol with an appropriate amine. One common method includes the following steps:
Formation of 3-ethyloxetan-3-ylmethanol: This can be achieved by the reaction of ethyl oxetane with formaldehyde under acidic conditions.
Amination: The 3-ethyloxetan-3-ylmethanol is then reacted with ethylene diamine under basic conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-Ethyloxetan-3-yl)methoxy]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The oxetane ring can be reduced under specific conditions to form open-chain alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.
Major Products
Oxidation: Formation of oxides or imines.
Reduction: Formation of open-chain alcohols.
Substitution: Formation of substituted amines or ethers.
Applications De Recherche Scientifique
2-[(3-Ethyloxetan-3-yl)methoxy]ethan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(3-Ethyloxetan-3-yl)methoxy]ethan-1-amine involves its interaction with molecular targets through its amine group. This interaction can lead to the formation of hydrogen bonds and ionic interactions, influencing various biochemical pathways. The oxetane ring can also participate in ring-opening reactions, further contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-3-oxetanemethanol: Similar in structure but with a methyl group instead of an ethyl group.
2-Methoxy-2-(oxan-3-yl)ethan-1-amine: Contains a tetrahydropyran ring instead of an oxetane ring.
Propriétés
Numéro CAS |
651726-90-8 |
|---|---|
Formule moléculaire |
C8H17NO2 |
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
2-[(3-ethyloxetan-3-yl)methoxy]ethanamine |
InChI |
InChI=1S/C8H17NO2/c1-2-8(6-11-7-8)5-10-4-3-9/h2-7,9H2,1H3 |
Clé InChI |
KAJVMJKVCYLPRY-UHFFFAOYSA-N |
SMILES canonique |
CCC1(COC1)COCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


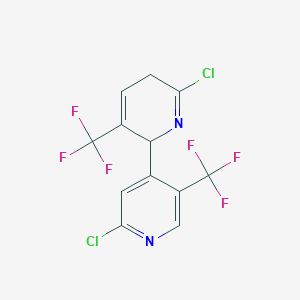
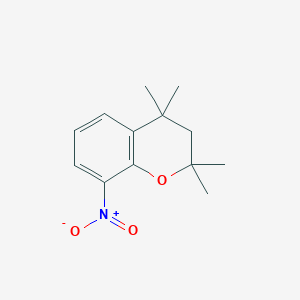

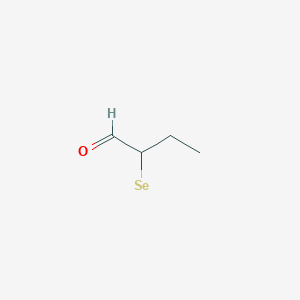


![(1,3-Phenylene)bis[(2-phenoxyphenyl)methanone]](/img/structure/B12526706.png)
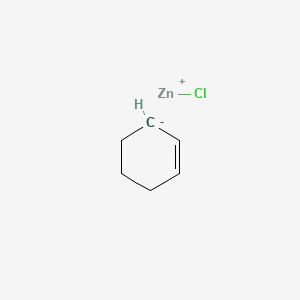
![5-Chloro-2-[(1H-imidazol-1-yl)methyl]aniline](/img/structure/B12526730.png)
